molecular formula C20H23N3 B8777642 4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE

4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE

Cat. No.: B8777642
M. Wt: 305.4 g/mol
InChI Key: OHKBLWVRXBNICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,8-dimethylindole with 4-(2-bromoethyl)pyridine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE is unique due to its specific substitution pattern and the presence of both indole and pyridine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

2,8-dimethyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C20H23N3/c1-15-3-4-19-17(13-15)18-14-22(2)11-8-20(18)23(19)12-7-16-5-9-21-10-6-16/h3-6,9-10,13H,7-8,11-12,14H2,1-2H3

InChI Key

OHKBLWVRXBNICP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared according to General Method 3. 2,3,4,5-Tetrahydro-2,8-dimethyl-5-(2-(pyridin-4-yl)ethyl)-1H-pyrido[4,3-b]indole was prepared from 2,3,4,5-tetrahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole (See Example 1) (100 mg, 0.5 mmol), 4-vinylpyridine (120 mg, 1.14 mmol) and sodium (5 mg, 0.21 g atom) in ethanol (1 mL) at 120° C. for 16 h to obtain 4.5 mg of 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(pyridin-4-yl)ethyl)-1H-pyrido[4,3-b]indole after purification on silica gel (230-400 mesh) chromatography eluting with methanol-dichloromethane gradient.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One

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